molecular formula C15H14O4 B6346779 (2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1403562-64-0

(2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6346779
CAS No.: 1403562-64-0
M. Wt: 258.27 g/mol
InChI Key: NYKVMVWAQVCJJO-CMDGGOBGSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols, hydrocarbons, and reduced chalcones.

    Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,3-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the furan ring also contributes to its distinct properties compared to other chalcones.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-14-6-3-5-11(15(14)18-2)8-9-12(16)13-7-4-10-19-13/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKVMVWAQVCJJO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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